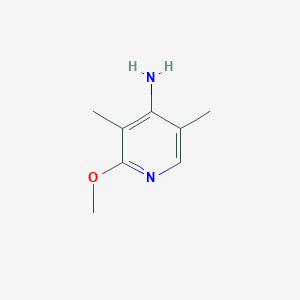

2-Methoxy-3,5-dimethylpyridin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Methoxy-3,5-dimethylpyridin-4-amine” is a chemical compound with the molecular formula C8H12N2O . It has a molecular weight of 152.19 . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for “2-Methoxy-3,5-dimethylpyridin-4-amine” is 1S/C10H16N2O/c1-7-5-12-9 (6-11-3)8 (2)10 (7)13-4/h5,11H,6H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“2-Methoxy-3,5-dimethylpyridin-4-amine” is a liquid . Other physical and chemical properties such as boiling point, melting point, and density are not available in the retrieved resources.Scientific Research Applications

- DMAP is a powerful nucleophilic catalyst widely used in organic synthesis. It facilitates acylation reactions, such as esterifications and amide formations, by enhancing the reaction rate and improving selectivity. Its role as an acyl transfer catalyst makes it valuable in the preparation of pharmaceuticals, natural products, and fine chemicals .

- DMAP assists in the activation of carboxylic acids during peptide and oligonucleotide synthesis. By promoting the coupling of amino acids or nucleotides, it ensures efficient and high-yield formation of peptide bonds or phosphodiester linkages. Researchers rely on DMAP to achieve precise and reliable peptide and oligonucleotide assembly .

- DMAP contributes to the synthesis of functional polymers. It acts as a catalyst in the formation of ester linkages during polymerization reactions. Applications include the preparation of polyesters, polycarbonates, and other macromolecules with tailored properties. DMAP’s role in controlling polymerization kinetics and end-group functionalization is crucial for designing advanced materials .

- DMAP plays a pivotal role in the synthesis of drug candidates. It facilitates the formation of amide bonds, which are prevalent in pharmaceutical compounds. Researchers use DMAP to optimize synthetic routes, improve yields, and enhance the purity of drug intermediates. Its application extends to the preparation of prodrugs and bioconjugates .

- DMAP is employed in the synthesis of heterocyclic compounds. Its ability to activate carboxylic acids enables efficient cyclization reactions, leading to diverse heterocycles. These compounds find applications in drug discovery, agrochemicals, and materials science. DMAP-assisted cyclizations are essential for constructing fused rings and complex heterocyclic scaffolds .

- DMAP serves as a derivatization agent in gas chromatography (GC) and liquid chromatography (LC). Researchers use it to enhance the detectability of polar or acidic analytes by converting them into more volatile derivatives. DMAP-based derivatization improves sensitivity and selectivity in trace analysis of amino acids, carboxylic acids, and other small molecules .

Organic Synthesis and Catalysis

Peptide and Oligonucleotide Synthesis

Polymer Chemistry

Medicinal Chemistry and Drug Development

Heterocyclic Chemistry

Analytical Chemistry

properties

IUPAC Name |

2-methoxy-3,5-dimethylpyridin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-5-4-10-8(11-3)6(2)7(5)9/h4H,1-3H3,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCEFOZRLNGQRLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1N)C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-3,5-dimethylpyridin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2784767.png)

![2-Chloro-1-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2784768.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)pivalamide](/img/structure/B2784774.png)

![3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonyl fluoride](/img/structure/B2784775.png)

![(1R,5S)-8-((2-fluorophenyl)sulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2784787.png)

![methyl 3-(4-(N-methyl-N-phenylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2784789.png)